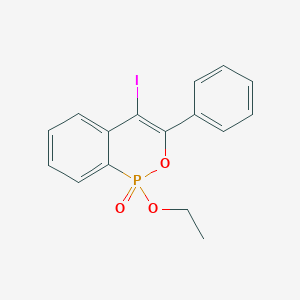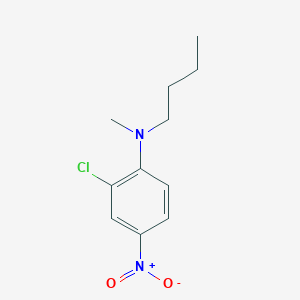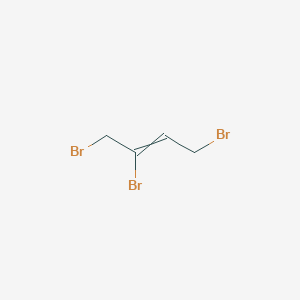
1H-2,1-Benzoxaphosphorin, 1-ethoxy-4-iodo-3-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,1-Benzoxaphosphorin, 1-ethoxy-4-iodo-3-phenyl-, 1-oxide is a complex organic compound that belongs to the class of benzoxaphosphorins. This compound is characterized by the presence of a phosphorus atom within a heterocyclic ring, which is further substituted with ethoxy, iodo, and phenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1H-2,1-Benzoxaphosphorin, 1-ethoxy-4-iodo-3-phenyl-, 1-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxaphosphorin Ring: This step involves the cyclization of appropriate precursors to form the benzoxaphosphorin ring.
Introduction of Substituents: The ethoxy, iodo, and phenyl groups are introduced through various substitution reactions. For instance, the iodo group can be introduced via iodination reactions using reagents like iodine or iodoform.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the 1-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Chemical Reactions Analysis
1H-2,1-Benzoxaphosphorin, 1-ethoxy-4-iodo-3-phenyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups within the molecule.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.
Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodo group can yield azido, cyano, or alkyl derivatives.
Scientific Research Applications
1H-2,1-Benzoxaphosphorin, 1-ethoxy-4-iodo-3-phenyl-, 1-oxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound can be used in the design of novel materials with specific electronic or optical properties. Its phosphorus-containing ring structure is particularly useful in the development of flame retardants and other specialty materials.
Mechanism of Action
The mechanism of action of 1H-2,1-Benzoxaphosphorin, 1-ethoxy-4-iodo-3-phenyl-, 1-oxide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors in the body. The presence of the iodo and phenyl groups allows for strong binding interactions with biological targets, while the phosphorus atom can participate in various biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
1H-2,1-Benzoxaphosphorin, 1-ethoxy-4-iodo-3-phenyl-, 1-oxide can be compared with other benzoxaphosphorin derivatives, such as:
1H-2,1-Benzoxaphosphorin, 1-ethoxy-7-methoxy-3-phenyl-, 1-oxide: This compound has a methoxy group instead of an iodo group, which may alter its reactivity and biological activity.
1H-2,1-Benzoxaphosphorin, 1-ethoxy-3-(4-ethylphenyl)-4-iodo-, 1-oxide: The presence of an ethyl group on the phenyl ring can influence the compound’s physical and chemical properties.
1H-2,1-Benzoxaphosphorin, 1-ethoxy-4-iodo-7-chloro-, 1-oxide: The addition of a chloro group introduces further complexity and potential for unique reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
682348-73-8 |
|---|---|
Molecular Formula |
C16H14IO3P |
Molecular Weight |
412.16 g/mol |
IUPAC Name |
1-ethoxy-4-iodo-3-phenyl-2,1λ5-benzoxaphosphinine 1-oxide |
InChI |
InChI=1S/C16H14IO3P/c1-2-19-21(18)14-11-7-6-10-13(14)15(17)16(20-21)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
OBUYWAYYJNQJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)C2=CC=CC=C2C(=C(O1)C3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
![1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12537983.png)


![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)

![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)

![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)

![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
